molecular formula C16H27N7O2 B11105513 (1E)-2,3-dihydroxypropanal (4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazone

(1E)-2,3-dihydroxypropanal (4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazone

Cat. No.: B11105513
M. Wt: 349.43 g/mol
InChI Key: ZNSBFSXUAWJOKR-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-DIHYDROXYPROPANAL 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles that have significant applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound is notable for its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDROXYPROPANAL 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE typically involves the reaction of 2,3-dihydroxypropanal with 4,6-dipiperidino-1,3,5-triazine-2-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions, including temperature, pressure, and time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-DIHYDROXYPROPANAL 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted triazine derivatives .

Scientific Research Applications

2,3-DIHYDROXYPROPANAL 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-DIHYDROXYPROPANAL 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring and piperidino groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethoxy-1,3,5-triazine derivatives
  • 4,6-Diphenyl-1,3,5-triazine derivatives
  • 4,6-Dimorpholino-1,3,5-triazine derivatives

Uniqueness

2,3-DIHYDROXYPROPANAL 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H27N7O2

Molecular Weight

349.43 g/mol

IUPAC Name

(3E)-3-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]propane-1,2-diol

InChI

InChI=1S/C16H27N7O2/c24-12-13(25)11-17-21-14-18-15(22-7-3-1-4-8-22)20-16(19-14)23-9-5-2-6-10-23/h11,13,24-25H,1-10,12H2,(H,18,19,20,21)/b17-11+

InChI Key

ZNSBFSXUAWJOKR-GZTJUZNOSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C(CO)O)N3CCCCC3

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC(CO)O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.